

"toxicology profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B182526

[Get Quote](#)

Toxicology Profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** (CAS No. 21744-84-3). This compound is a known active metabolite of the cardiovascular drug Pimobendan, identified as UD-CG 212 Cl, and is also utilized in agricultural and pharmaceutical research. Despite its relevance, a complete toxicology profile with extensive quantitative data is not readily available in the public domain. This document synthesizes the existing information from Safety Data Sheets (SDS), studies on its pharmacodynamic effects as a metabolite, and data on related benzoxazinone compounds, while clearly identifying areas where data is lacking.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	21744-84-3	
Molecular Formula	C ₉ H ₉ NO ₂	
Molecular Weight	163.17 g/mol	
Synonyms	4-methyl-2H-benzo[b][1] [2]oxazin-3(4H)-one, UD-CG 212 CI (as a metabolite of Pimobendan)	[3]
Appearance	Information not available	
Melting Point	57-60 °C	
Boiling Point	Information not available	
Solubility	Information not available	

Hazard Identification

Based on available Safety Data Sheets, **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** is classified as a hazardous substance with the following risk and safety phrases:

- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Data

A comprehensive set of quantitative toxicological data for **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** is not available in publicly accessible literature or databases. The following sections summarize the available information and highlight the significant data gaps.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** have been identified in the public domain.

Genotoxicity

There are no publicly available studies on the genotoxic potential of **4-Methyl-2H-1,4-benzoxazin-3(4H)-one**, such as Ames tests or in vitro/in vivo micronucleus assays. However, European Public Assessment Reports for Pimobendan state that the active substance is not considered to be genotoxic or mutagenic in the quantities used, though specific data for the metabolite is not provided.[\[4\]](#)

Carcinogenicity

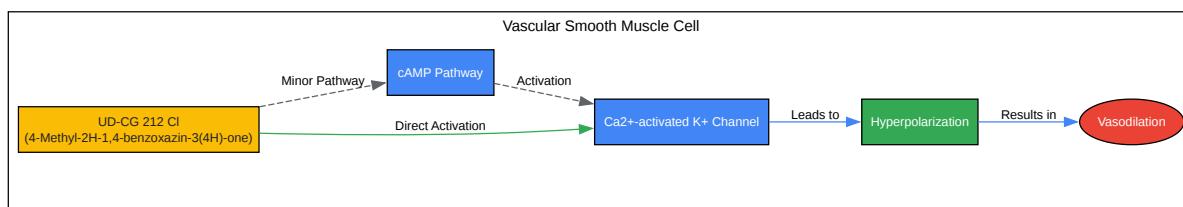
No carcinogenicity studies for **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** have been found. European Public Assessment Reports for Pimobendan suggest a lack of carcinogenic concern for the parent drug at therapeutic doses.[\[4\]](#)

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** are not available.

Pharmacodynamic and Mechanistic Information

As the active metabolite of Pimobendan (UD-CG 212 Cl), this compound exhibits cardiovascular effects.


Cardiovascular Effects

Studies in anesthetized pigs have shown that UD-CG 212 Cl has positive inotropic and venodilator properties.[\[5\]](#)[\[6\]](#) It causes a dose-dependent decrease in left ventricular end-

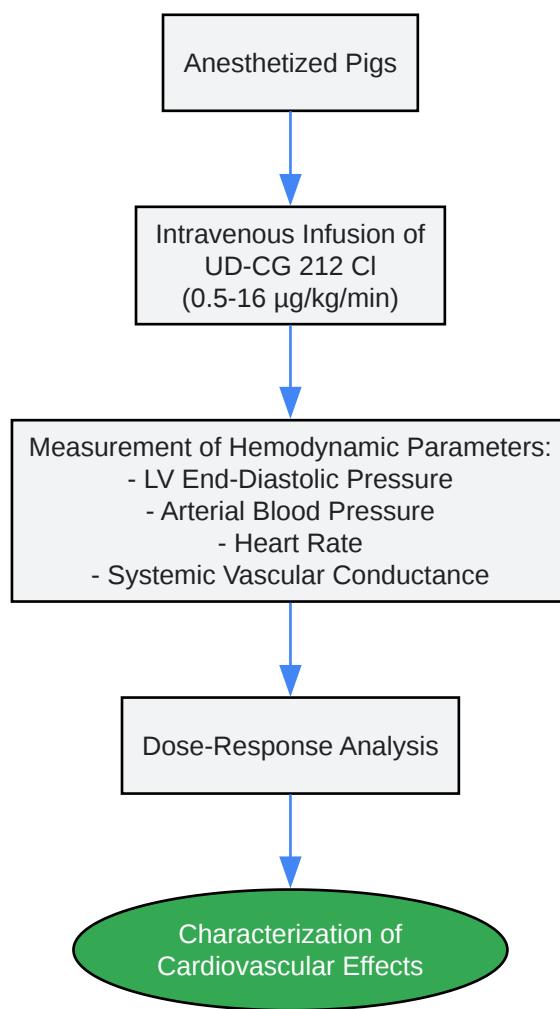
diastolic and arterial blood pressures, along with an increase in heart rate.[5][6][7]

Mechanism of Action

The vasodilatory effects are, at least in part, mediated through the activation of Ca^{2+} -activated K^+ (KCa) channels in vascular smooth muscle cells. Unlike its parent compound Pimobendan, which primarily acts through the cAMP pathway, UD-CG 212 Cl appears to activate KCa channels directly, in addition to a lesser effect via the cAMP pathway.[8]

[Click to download full resolution via product page](#)

Figure 1. Proposed mechanism of vasodilatory action of UD-CG 212 Cl.


Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** are not available in the reviewed literature. The following is a summary of the methodology used in a key pharmacodynamic study of its metabolite form, UD-CG 212 Cl.

Cardiovascular Effects in Anesthetized Pigs

- Test System: Anesthetized pigs.
- Administration: Intravenous infusion of UD-CG 212 Cl at dose rates of 0.5, 1, 2, 4, 8, and 16 $\mu\text{g}/\text{kg}/\text{min}$.

- Parameters Measured:
 - Left ventricular end-diastolic pressure
 - Arterial blood pressure
 - Heart rate
 - Systemic vascular conductance
- Protocol Summary: The study investigated the systemic and regional hemodynamic effects of the compound. The dose-dependent effects on the cardiovascular parameters were recorded.[5]

[Click to download full resolution via product page](#)

Figure 2. General workflow for the hemodynamic study in pigs.

Data Gaps and Future Research

The current publicly available information on the toxicology of **4-Methyl-2H-1,4-benzoxazin-3(4H)-one** is insufficient for a thorough risk assessment. Key data gaps that require further investigation include:

- Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
- Sub-chronic and Chronic Toxicity: Studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAEs).
- Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.
- Carcinogenicity: Long-term bioassays in relevant animal models.
- Reproductive and Developmental Toxicity: Studies to evaluate effects on fertility and embryonic/fetal development.
- Toxicokinetics: Detailed absorption, distribution, metabolism, and excretion (ADME) studies.

Conclusion

4-Methyl-2H-1,4-benzoxazin-3(4H)-one is a compound of interest in both the pharmaceutical and agrochemical sectors. While its role as an active metabolite of Pimobendan has led to some characterization of its cardiovascular effects, a comprehensive toxicology profile is critically lacking. The available data indicates potential for skin, eye, and respiratory irritation. However, the absence of quantitative data on acute and chronic toxicity, as well as the lack of genotoxicity, carcinogenicity, and reproductive toxicity studies, represents a significant knowledge gap. Further research is imperative to fully characterize the safety profile of this compound for informed risk assessment and safe handling practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Cardiovascular effects of UD-CG 212 CL, a metabolite of pimobendan, in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Systemic haemodynamic actions of pimobendan (UD-CG 115 BS) and its O-demethylmetabolite UD-CG 212 Cl in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pimobendan and its active metabolite, UD-CG 212 Cl, on Ca²⁺-activated K⁺ channels in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["toxicology profile of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182526#toxicology-profile-of-4-methyl-2h-1-4-benzoxazin-3-4h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com